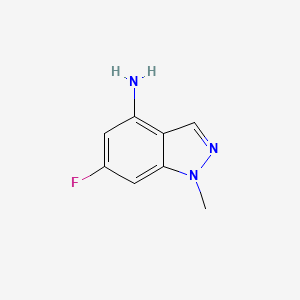

6-Fluoro-1-methyl-1H-indazol-4-amine

Description

Properties

IUPAC Name |

6-fluoro-1-methylindazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHJDCRZFKKCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-fluoroaniline and methylhydrazine as starting materials. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound often employs transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond, employing oxygen as the terminal oxidant . This method is advantageous due to its high yield and minimal formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogenation and other substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

6-Fluoro-1-methyl-1H-indazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in cell signaling and proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-Fluoro-1-methyl-1H-indazol-4-amine with structurally similar compounds, highlighting substituent positions, molecular properties, and functional implications:

Substituent Effects on Properties

- Fluorine : The electron-withdrawing nature of fluorine (6-position) enhances metabolic stability and influences binding affinity in biological systems.

- Halogen Variations : Iodo () and chloro () substituents introduce steric bulk and alter intermolecular interactions, such as halogen bonding, which can impact target selectivity.

- Core Heterocycle : Indazoles (e.g., ) vs. indoles () vs. benzimidazoles () exhibit divergent electronic and steric properties, affecting their pharmacological profiles.

Research Findings and Implications

- Medicinal Chemistry : Chloro and iodo derivatives () are prioritized in drug discovery for their halogen-bonding capabilities, which enhance target engagement .

- Structural Activity Relationships (SAR) : The methyl group in this compound may reduce metabolic degradation compared to unmethylated indazoles, a hypothesis supported by analogous studies .

Biological Activity

6-Fluoro-1-methyl-1H-indazol-4-amine is a compound belonging to the indazole family, characterized by its unique bicyclic structure and the presence of a fluorine atom at the 6-position. With the molecular formula C7H6FN3 and a molecular weight of approximately 151.14 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The structure of this compound allows it to interact with various biological targets, which is crucial for its pharmacological applications. The compound's lipophilicity is enhanced due to the methyl substitution at position 1, making it suitable for cellular penetration and interaction with target proteins.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzyme systems. Notably, it has been studied as an inhibitor of Lck kinase , which plays a vital role in T-cell activation and signaling pathways. This inhibition suggests potential therapeutic applications in immunology and oncology, where modulation of immune responses is critical.

Pharmacological Studies

In a study focused on cyclin-dependent kinases (CDKs), this compound demonstrated high affinity for CDK8 and CDK19, with IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM, respectively . The compound's ability to inhibit WNT signaling pathways further underscores its potential in treating colorectal cancer, as evidenced by its activity in LS174T human colorectal carcinoma cells (IC50 = 23 ± 11 nM) .

The mechanism of action for this compound involves its interaction with specific kinases, leading to downstream effects on cellular signaling pathways. The compound's electrophilic nature allows it to form interactions with active site residues in target proteins, facilitating inhibition.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Target Kinase | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Lck kinase | - | Inhibitor of T-cell activation |

| Compound 6 | CDK8 | 7.2 ± 1.4 | High affinity ligand |

| Compound 6 | CDK19 | 6.0 ± 1.0 | High affinity ligand |

| LS174T cells | WNT pathway | 23 ± 11 | Inhibitory effect on cancer signaling |

Case Studies

Several case studies have highlighted the therapeutic potential of indazole derivatives, including this compound:

- Colorectal Cancer : A study demonstrated that this compound effectively inhibited WNT-dependent signaling in colorectal carcinoma cells, suggesting its utility as a targeted therapy for cancers driven by aberrant WNT signaling .

- Immunological Applications : The inhibition of Lck kinase by this compound indicates potential applications in modulating immune responses, which could be beneficial in autoimmune diseases and transplant rejection scenarios.

Q & A

What are the key physicochemical properties of 6-Fluoro-1-methyl-1H-indazol-4-amine, and how do they influence its suitability for biological assays?

Answer:

The compound’s molecular weight (~165.17 g/mol) and solubility profile (water-soluble hydrochloride salt form) are critical for experimental design. Stability under light and temperature (e.g., storage at 2–8°C) must be considered to prevent degradation during bioassays. Fluoro and methyl substituents enhance lipophilicity, impacting membrane permeability in cellular studies. Validation via HPLC (>98% purity) ensures reproducibility in pharmacological screens .

What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:

A multi-step approach is typical:

Cyclization : Condensation of 1,2-diamines with α-halo ketones under acidic conditions to form the indazole core.

Fluorination : Electrophilic substitution or nucleophilic halogen exchange (e.g., using AgF or KF) to introduce fluorine at position 3.

Methylation : Alkylation with methyl iodide or dimethyl sulfate at the 1-position.

Regioselectivity challenges (e.g., competing substitution at position 7) require controlled reaction conditions (e.g., low temperature, catalytic ZnCl₂) .

How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

Methodological steps include:

- Structural Analog Comparison : Analyze substituent effects using analogs like 7-Fluoro-1-methyl-1H-indazol-3-amine (PubChem CID: 171809-14-6) to isolate positional impacts .

- In Silico Docking : Perform molecular dynamics simulations to assess binding affinity variations across targets (e.g., kinases vs. GPCRs).

- Assay Standardization : Replicate studies under uniform conditions (pH, cell lines) to isolate variables .

What computational strategies can optimize the synthesis of this compound to improve yield and purity?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for fluorination or methylation steps.

- Reaction Design Software : Apply tools like ICReDD’s reaction path search to predict optimal solvents/catalysts, reducing trial-and-error experimentation.

- Statistical Experimental Design (DoE) : Employ factorial design to test variables (temperature, stoichiometry) and identify synergistic effects .

How does the substitution pattern (e.g., fluoro at position 6 vs. 7) affect the pharmacological profile of 1-methylindazol-4-amine derivatives?

Answer:

Comparative studies show:

| Substituent Position | Biological Impact | Example Compound |

|---|---|---|

| 6-Fluoro (Target Compound) | Enhanced kinase inhibition (IC₅₀ < 1 µM) due to H-bonding with ATP-binding pockets | This compound |

| 7-Fluoro (PubChem CID: 171809-14-6) | Reduced cytotoxicity in cancer models (IC₅₀ > 10 µM) due to steric hindrance | 7-Fluoro-1-methyl-1H-indazol-3-amine |

| SAR analysis and X-ray crystallography are critical for rationalizing these differences . |

What analytical techniques are critical for characterizing this compound, and how should they be validated?

Answer:

- NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ -110 ppm); ¹H NMR verifies methyl group integration.

- HPLC-MS : Validates purity (>98%) and molecular ion ([M+H]⁺ = 166.17).

- X-ray Diffraction : Resolves regiochemistry ambiguities.

Validation requires calibration with certified reference standards and inter-laboratory reproducibility checks .

How can factorial design be applied to optimize the reaction conditions for synthesizing this compound?

Answer:

A 2³ factorial design could test:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.